

Molecular docking protocol for ZINC08792229 and SIRT1

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Compound of Interest

Compound Name: ZINC08792229

Cat. No.: B611941 Get Quote

Application Notes and Protocols

Topic: Molecular Docking Protocol for **ZINC08792229** and SIRT1

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a significant regulator in various cellular processes, including stress response, apoptosis, and metabolism, making it a prominent target in drug discovery for aging-related diseases and cancer.[1][2][3] This document provides a comprehensive, step-by-step protocol for performing a molecular docking analysis of **ZINC08792229**, a small molecule, with the SIRT1 protein. The protocol details the preparation of the receptor (SIRT1) and the ligand (**ZINC08792229**), the configuration of the docking parameters using AutoDock Vina, and the subsequent analysis of the results. This guide is intended to provide researchers with a standardized workflow for predicting the binding affinity and interaction patterns of potential SIRT1 inhibitors.

Introduction to Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[4] This technique is fundamental in structure-based drug discovery for predicting the binding affinity and mode of action of small molecules with protein targets.[5] Popular open-



source and commercial software for protein-ligand docking include AutoDock, Glide, and DOCK.[5][6] This protocol will utilize AutoDock Vina, a widely used open-source program known for its efficiency and accuracy in virtual screening.[5][7]

SIRT1 is implicated in numerous physiological and pathological processes.[8] Its interaction with various substrates modulates pathways related to inflammation, cell survival, and mitochondrial biogenesis.[2][3][9] Identifying small molecules that can inhibit SIRT1 is a key strategy in developing novel therapeutics.

Materials and Software

The successful execution of this protocol requires access to specific databases and software tools. All listed software is freely available for academic use.

Resource	Description	Source
Protein Data Bank (PDB)	A database for the three- dimensional structural data of large biological molecules.	INVALID-LINK
ZINC Database	A free database of commercially-available compounds for virtual screening.	INVALID-LINK
AutoDock Tools (ADT)	A suite of tools to prepare protein and ligand files for AutoDock Vina.	INVALID-LINK
AutoDock Vina	A molecular docking and virtual screening program.	INVALID-LINK
Open Babel	A chemical toolbox designed to interconvert between different chemical file formats.	INVALID-LINK
PyMOL or UCSF Chimera	Molecular visualization systems for viewing 3D structures and docking results.	INVALID-LINK /INVALID- LINK



Experimental Protocol

This section details the step-by-step methodology for preparing the molecules, performing the docking simulation, and analyzing the results.

Receptor Preparation: SIRT1

The quality of the protein structure is critical for a successful docking study.[10] In this protocol, we will use the X-ray crystal structure of human SIRT1 in complex with an inhibitor.

- Download the SIRT1 Structure: Obtain the crystal structure of SIRT1 from the Protein Data Bank. A suitable entry is PDB ID: 4I5I, which contains SIRT1 in complex with the inhibitor EX-527.[1][11]
- Clean the Protein Structure: Load the PDB file into AutoDock Tools (ADT) or another molecular modeling program.[12]
 - Remove all water molecules.
 - Remove the co-crystallized native ligand (EX-527) and any other heteroatoms or ions not essential for the interaction.
- Prepare the Receptor for Docking:
 - Add polar hydrogen atoms to the protein structure.
 - Compute and assign Gasteiger charges, which are necessary for the scoring function.
 - Merge non-polar hydrogens.
 - Save the prepared receptor file in the PDBQT format (e.g., sirt1_receptor.pdbqt). This
 format includes atomic charges and atom type definitions required by AutoDock Vina.[13]

Ligand Preparation: ZINC08792229

Proper ligand preparation ensures that the molecule has the correct 3D geometry, protonation state, and torsional degrees of freedom.[10]



- Obtain Ligand Structure: Download the 3D structure of ZINC08792229 from the ZINC database in SDF or MOL2 format.[13]
- Format Conversion (if necessary): Use Open Babel to convert the downloaded file to the PDB format.
- Prepare the Ligand for Docking:
 - Load the ligand's PDB file into AutoDock Tools.
 - Detect the ligand's root and define the rotatable bonds to allow for conformational flexibility during docking.
 - Save the prepared ligand file in the PDBQT format (e.g., zinc08792229_ligand.pdbqt).

Grid Box Generation

The grid box defines the three-dimensional search space on the receptor where the docking algorithm will attempt to place the ligand.

- Identify the Binding Site: The active site of SIRT1 can be identified from the position of the co-crystallized ligand (EX-527) in the original PDB file (4I5I).[14]
- Define Grid Parameters: In ADT, use the "Grid Box" option. Center the grid on the identified active site. Adjust the dimensions of the box to ensure it is large enough to accommodate the **ZINC08792229** ligand and allow for rotational and translational movements. A typical size is 25 x 25 x 25 Å.
- Record Grid Parameters: Note the coordinates for the grid center and the dimensions for the configuration file.



Docking Parameter	Description	Example Value
Grid Center (X, Y, Z)	The coordinates for the center of the docking search space.	30.15, 15.42, 28.78
Grid Size (Angstroms)	The dimensions of the search space in X, Y, and Z.	25 x 25 x 25
Exhaustiveness	Controls the thoroughness of the conformational search.	8 (default)

Running the Molecular Docking

AutoDock Vina is run via the command line and requires a configuration file specifying the input files and search parameters.

- Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:
- Execute AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:

Analysis of Results

The output of the docking simulation includes the binding poses and their corresponding affinity scores.

- Interpret Binding Affinity: The primary result is the binding affinity, reported in kcal/mol in the output log file.[15] More negative values indicate stronger, more favorable binding. AutoDock Vina provides a ranked list of the top binding modes.
- Visualize Binding Poses: Use a molecular visualization tool like PyMOL or UCSF Chimera to open the receptor file (sirt1_receptor.pdbqt) and the docking output file (docking_results.pdbqt). This allows for a 3D inspection of how the ligand fits into the receptor's binding pocket.
- Analyze Molecular Interactions: Identify the key amino acid residues in the SIRT1 active site that interact with ZINC08792229. Look for specific interactions such as:



- Hydrogen Bonds: Crucial for stabilizing the ligand-receptor complex.
- Hydrophobic Interactions: Interactions with non-polar residues.
- Pi-Pi Stacking: Interactions between aromatic rings.

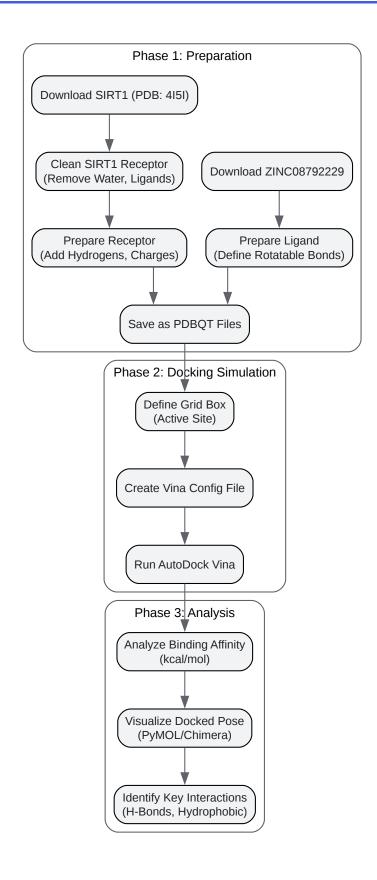
Result Metric	Description	Example Data (ZINC08792229)
Binding Affinity (kcal/mol)	The estimated free energy of binding for the best pose.	-8.9
Number of H-Bonds	The count of hydrogen bonds formed between the ligand and receptor.	3
Key Interacting Residues	Amino acids in SIRT1 forming significant bonds with the ligand.	Gln345, Phe273, Ile223, Asn226

Note: The data presented in the table are representative examples for illustrative purposes.

Visualizations

Diagrams created with Graphviz help to visualize the workflow and the biological context of the experiment.

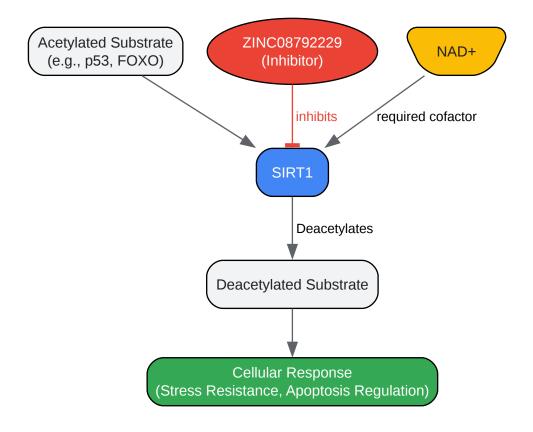




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Caption: Molecular docking workflow from preparation to analysis.





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Caption: Simplified SIRT1 signaling pathway and point of inhibition.

Conclusion

This protocol provides a standardized and reproducible workflow for conducting molecular docking studies of the potential inhibitor **ZINC08792229** with the SIRT1 protein. By following these steps, researchers can effectively predict binding affinities and visualize the molecular interactions that are key to the ligand's potential mechanism of action. The insights gained from this in silico approach are invaluable for guiding further experimental validation and the rational design of novel SIRT1 inhibitors.

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